Cas no 42784-26-9 (2-(3-Aminopropyl)benzimidazole)

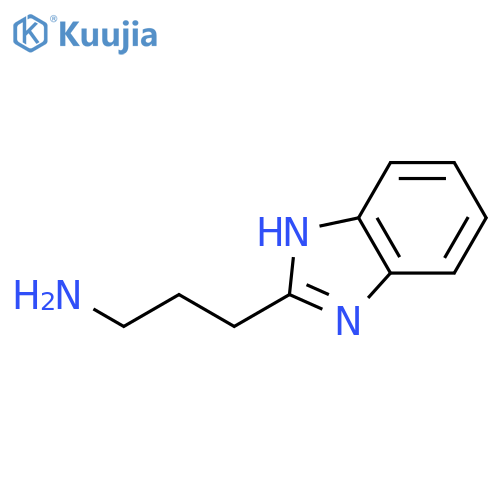

42784-26-9 structure

商品名:2-(3-Aminopropyl)benzimidazole

2-(3-Aminopropyl)benzimidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole-2-propanamine(9CI)

- 1H-Benzimidazole-2-propanamine

- 2-(3-Aminopropyl)benzimidazole

- 3-(1H-benzimidazol-2-yl)propan-1-amine

- 3-(1H-BENZIMIDAZOL-2-YL)PROPAN-1-AMINE DIHYDROCHLORIDE

- 3-benzimidazol-2-ylpropylamine

- MFCD00629006

- Oprea1_019311

- 3-(1H-benzimidazol-2-yl)-1-propanamine

- 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine

- Oprea1_000151

- FT-0662035

- SR-01000391072

- BS-13812

- DTXSID50364861

- 42784-26-9

- EN300-40744

- 3-benzimidazolylpropyl amine

- 2-(3'-aminopropyl)-benzimidazole

- FQJGVSXDQPGNMO-UHFFFAOYSA-N

- SCHEMBL856769

- AKOS000200466

- 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine

- CS-0216359

- HMS1671L18

- BB 0219584

- SR-01000391072-1

- 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PROPANAMINE

-

- MDL: MFCD00629006

- インチ: InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)

- InChIKey: FQJGVSXDQPGNMO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)CCCN

計算された属性

- せいみつぶんしりょう: 175.11100

- どういたいしつりょう: 175.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 54.7Ų

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.183

- ふってん: 406.5°Cat760mmHg

- フラッシュポイント: 228.6°C

- 屈折率: 1.654

- PSA: 54.70000

- LogP: 2.15450

2-(3-Aminopropyl)benzimidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-(3-Aminopropyl)benzimidazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(3-Aminopropyl)benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-40744-0.25g |

3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 0.25g |

$119.0 | 2023-02-10 | |

| Chemenu | CM112529-5g |

3-(1H-benzimidazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | K50438-10g |

1H-Benzimidazole-2-propanamine(9CI) |

42784-26-9 | 97% | 10g |

$1580 | 2024-06-09 | |

| eNovation Chemicals LLC | K50438-5g |

1H-Benzimidazole-2-propanamine(9CI) |

42784-26-9 | 97% | 5g |

$1100 | 2024-06-09 | |

| Enamine | EN300-40744-5.0g |

3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 5.0g |

$603.0 | 2023-02-10 | |

| Enamine | EN300-40744-10.0g |

3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 10.0g |

$966.0 | 2023-02-10 | |

| Fluorochem | 029981-10g |

3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |

42784-26-9 | 95% | 10g |

£607.00 | 2022-02-28 | |

| Alichem | A069004593-1g |

3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 1g |

$636.48 | 2023-09-01 | |

| Enamine | EN300-40744-2.5g |

3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |

42784-26-9 | 95% | 2.5g |

$376.0 | 2023-02-10 | |

| TRC | A628240-10g |

2-(3-Aminopropyl)benzimidazole |

42784-26-9 | 10g |

$ 1642.00 | 2023-04-19 |

2-(3-Aminopropyl)benzimidazole 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

42784-26-9 (2-(3-Aminopropyl)benzimidazole) 関連製品

- 29518-68-1(2-(1H-1,3-benzodiazol-2-yl)ethan-1-amine)

- 5465-29-2(2-propyl-1H-1,3-benzodiazole)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42784-26-9)2-(3-Aminopropyl)benzimidazole

清らかである:99%/99%/99%/99%/99%

はかる:50g/25g/10g/5g/1g

価格 ($):1980.0/1452.0/792.0/515.0/207.0